Cas no 2172579-62-1 ((5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is a heterocyclic amine derivative featuring a 1,2,3-triazole core substituted with cyclopentyl and ethyl groups. This compound exhibits potential as a versatile intermediate in medicinal chemistry and drug discovery due to its structural rigidity and functional group diversity. The presence of the triazole ring enhances stability and bioavailability, while the cyclopentyl and ethyl substituents contribute to lipophilicity, influencing pharmacokinetic properties. The methylamine moiety offers a reactive site for further derivatization, making it valuable for scaffold modification. Its well-defined molecular structure ensures reproducibility in synthetic applications, supporting its use in targeted research and development efforts.
(5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine structure
2172579-62-1 structure
Product Name:(5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
CAS No:2172579-62-1
MF:C11H20N4
MW:208.303301811218
CID:6184438
PubChem ID:165736376
Update Time:2025-08-04

(5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
    • 2172579-62-1
    • EN300-1597190
    • [(5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
    • Inchi: 1S/C11H20N4/c1-3-15-11(9-6-4-5-7-9)10(8-12-2)13-14-15/h9,12H,3-8H2,1-2H3
    • InChI Key: DSMCOJNDBFQDOQ-UHFFFAOYSA-N
    • SMILES: N1(CC)C(=C(CNC)N=N1)C1CCCC1

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 42.7Ų

(5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Pricemore >>

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Additional information on (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine

The Compound CAS No 2172579-62-1: (5-Cyclopentyl-1-Ethyl-1H-1,2,3-Triazol-4-Yl)Methyl(Methyl)Amine

The compound with CAS No 2172579-62-1, commonly referred to as (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds widely used in various fields due to their stability and reactivity. The presence of a cyclopentyl group and an ethyl substituent on the triazole ring introduces additional complexity and functionality to the molecule, making it a valuable compound in modern chemical research and applications.

Recent studies have highlighted the potential of (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine in the field of drug delivery systems. Its unique structure allows for efficient conjugation with bioactive molecules, enhancing their stability and bioavailability. Researchers have demonstrated that this compound can serve as a versatile linker in the synthesis of targeted drug delivery systems, particularly in cancer therapy. The triazole ring's ability to form stable click chemistry reactions has further solidified its role in this area.

In addition to its applications in pharmacology, this compound has shown promise in materials science. The combination of a cyclopentyl group and an ethyl substituent provides the molecule with unique mechanical and thermal properties. Recent experiments have explored its use as a building block for advanced polymers and nanomaterials. These studies suggest that (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine could be instrumental in developing next-generation materials with enhanced durability and flexibility.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazole ring through a copper-catalyzed azide alkyne cycloaddition (CuAAC) reaction, followed by selective substitution reactions to introduce the cyclopentyl and ethyl groups. The optimization of these steps has been a focus of recent research efforts, leading to improved yields and reduced reaction times.

From an environmental standpoint, the compound's biodegradability and ecological impact have been thoroughly investigated. Studies indicate that under controlled conditions, (5-cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-Yl)methyl(methyl)amine exhibits moderate biodegradation rates, making it suitable for applications where environmental sustainability is a concern. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, CAS No 2172579-62-1 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug delivery systems, materials science, and organic synthesis. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.

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